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Compound of Interest

Compound Name: Tergitol 7

CAS No.: 3282-85-7

Cat. No.: B1260082

Get Quote

Welcome to the technical support center for researchers utilizing Tergitol 7 and other non-ionic

surfactants in their experimental workflows. This resource provides troubleshooting guides and

frequently asked questions (FAQs) to address potential interference with downstream

molecular analyses, particularly Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)
Q1: What is Tergitol 7 and why is it used in molecular biology?

Tergitol 7 is a non-ionic surfactant, a type of detergent that does not have a net electrical

charge.[1] In molecular biology, non-ionic surfactants are commonly used in lysis buffers to

break open cell membranes and release intracellular contents like DNA, RNA, and proteins.

Their mild, non-denaturing properties are often preferred for preserving the integrity and

function of these molecules.[2]

Q2: Can Tergitol 7 interfere with my PCR?

Yes, like most detergents, Tergitol 7 can interfere with PCR, but its effect is concentration-

dependent. Non-ionic detergents such as Tergitol are generally considered mild inhibitors and
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are only problematic at relatively high concentrations.[3] In fact, at low concentrations (typically

0.1-1%), they can sometimes enhance PCR by stabilizing the DNA polymerase and preventing

the inhibitory effects of trace amounts of harsher, ionic detergents like SDS.[4]

Q3: At what concentration is Tergitol 7 likely to inhibit PCR?

While specific inhibitory concentration (IC50) data for Tergitol 7 is not readily available in the

literature, data from similar non-ionic surfactants like Triton X-100 and studies on related

Tergitol compounds provide guidance. Generally, concentrations of non-ionic detergents up to

0.5% in the final PCR mix are considered safe and may even be beneficial.[5] Inhibition is more

likely to be observed as the concentration in the PCR reaction approaches and exceeds 1%. A

study on Tergitol 15-S-7 and 15-S-9, which are structurally similar to Tergitol 7, found that a

1% concentration in the initial cell lysis buffer was compatible with downstream qPCR analysis

after dilution of the lysate in the final reaction.[6]

Q4: What are the signs of PCR inhibition by Tergitol 7?

PCR inhibition by Tergitol 7 or other contaminants can manifest in several ways:

Complete amplification failure: No PCR product is visible on an agarose gel or detected in

real-time PCR.[7]

Reduced amplification efficiency: A lower yield of the PCR product than expected, or a shift

to higher Cq values in qPCR.[8]

Reaction failure in some, but not all, replicates: This can indicate inconsistent removal or

carryover of the inhibitor.

Smeared bands on a gel: This can be a sign of suboptimal PCR conditions, which can be

exacerbated by inhibitors.[7]

Q5: Are there any alternatives to Tergitol 7 that are more PCR-friendly?

Several other non-ionic detergents are commonly used and have been shown to be compatible

with PCR at appropriate concentrations. Tergitol 15-S-9 has been successfully used as a

substitute for Triton X-100 in viral PCR sample solutions, demonstrating its compatibility.[4][9]

Other commonly used non-ionic detergents include Tween 20 and NP-40 (or its equivalent,
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IGEPAL CA-630).[3] The key to using any detergent is to determine the optimal concentration

for effective cell lysis that also minimizes any downstream inhibitory effects.

Troubleshooting Guide
This guide provides a structured approach to identifying and resolving PCR inhibition issues

that may be caused by Tergitol 7 in your lysis buffer.

Problem: No PCR product or very low yield.
Possible Cause 1: High concentration of Tergitol 7 in the PCR reaction.

The concentration of the lysis buffer components, including Tergitol 7, may be too high in the

final PCR mix.

Solution 1: Dilute the DNA template. Diluting your DNA sample (e.g., 1:10 or 1:100) before

adding it to the PCR mix can reduce the concentration of Tergitol 7 to a tolerable level.[5]

Solution 2: Purify the DNA. If dilution is not feasible (e.g., due to low DNA concentration),

purify the DNA from the cell lysate to remove the detergent and other potential inhibitors.

See the detailed protocol for DNA purification using a silica spin column below.

Possible Cause 2: General PCR optimization is needed.

The presence of a mild inhibitor like Tergitol 7 can make your PCR more sensitive to other

suboptimal conditions.

Solution: Re-optimize your PCR conditions.

Annealing Temperature: Lower the annealing temperature in 2°C increments to improve

primer binding.[6]

Magnesium Concentration: Optimize the MgCl₂ concentration, as detergents can

sometimes chelate magnesium ions.[1]

Enzyme Concentration: Increasing the amount of DNA polymerase may help overcome

some inhibitory effects.
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Problem: Inconsistent PCR results between samples.
Possible Cause: Variable carryover of the lysis buffer.

Inconsistent pipetting or sample handling can lead to different amounts of Tergitol 7 in your

final PCR reactions.

Solution 1: Standardize sample preparation. Ensure consistent and accurate pipetting of the

cell lysate.

Solution 2: Implement a DNA purification step. Purifying the DNA will provide a cleaner

template and remove variability introduced by the lysis buffer components.

Quantitative Data Summary
The following table summarizes the compatible and inhibitory concentrations of common non-

ionic detergents in PCR, based on available literature. This data can be used as a guide for

optimizing your experiments with Tergitol 7.

Detergent Type
Compatible
Concentration
in PCR

Potentially
Inhibitory
Concentration
in PCR

Reference(s)

Tergitol 15-S-7 Non-ionic

1% in lysis buffer

(diluted in final

PCR)

>1% (in final

reaction)
[6]

Tergitol 15-S-9 Non-ionic

1% in lysis buffer

(diluted in final

PCR)

>1% (in final

reaction)
[4][6][9]

Triton X-100 Non-ionic 0.1% - 0.5% >1% [3][5]

Tween 20 Non-ionic 0.1% - 1% >1% [3][5]

NP-40 (IGEPAL

CA-630)
Non-ionic 0.1% - 1% >1% [3]
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Experimental Protocols
Detailed Methodology for DNA Purification from a Tergitol-Containing Lysis Buffer using a Silica

Spin Column

This protocol is a standard method for removing detergents, salts, and other impurities from a

cell lysate to obtain PCR-ready DNA.

Materials:

Cell lysate containing Tergitol 7

Silica spin column kit (e.g., from Qiagen, Thermo Fisher Scientific, Promega)

Binding Buffer (containing a chaotropic salt like guanidine hydrochloride)

Wash Buffer (containing ethanol)

Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water

Microcentrifuge

1.5 mL or 2 mL microcentrifuge tubes

Procedure:

Adjust Binding Conditions: To your cell lysate, add the volume of Binding Buffer specified by

the spin column manufacturer (typically 5 volumes of buffer to 1 volume of lysate). Mix

thoroughly by vortexing.

Bind DNA to Column: Transfer the lysate-binding buffer mixture to a silica spin column

placed in a collection tube. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.

Wash the Column (First Wash): Add 500 µL of Wash Buffer to the column. Centrifuge at

>10,000 x g for 1 minute. Discard the flow-through.

Wash the Column (Second Wash): Repeat the wash step with another 500 µL of Wash

Buffer. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.
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Dry the Column: After discarding the flow-through from the second wash, centrifuge the

empty column at maximum speed for 2 minutes to remove any residual ethanol. This step is

crucial as ethanol is a potent PCR inhibitor.

Elute the DNA: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 30-100 µL

of Elution Buffer or nuclease-free water directly to the center of the silica membrane.

Incubate at room temperature for 2-5 minutes.

Collect Purified DNA: Centrifuge at >10,000 x g for 1 minute to elute the purified DNA. The

DNA in the microcentrifuge tube is now ready for use in PCR and other downstream

applications.
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Caption: Experimental workflow for PCR from cell lysates containing Tergitol 7.
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Caption: Troubleshooting logic for PCR inhibition potentially caused by Tergitol 7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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